molecular formula C8H14O B2798063 2-Ethenylcyclohexan-1-ol CAS No. 29108-24-5

2-Ethenylcyclohexan-1-ol

Cat. No.: B2798063
CAS No.: 29108-24-5
M. Wt: 126.199
InChI Key: CEBPBNSXJDTCPS-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Ethenylcyclohexan-1-ol can be synthesized through several methods. One common approach involves the reduction of 2-vinylcyclohexanone using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions .

Industrial Production Methods: Industrial production of this compound may involve catalytic hydrogenation of 2-vinylcyclohexanone using a metal catalyst such as palladium on carbon (Pd/C) under high pressure and temperature. This method ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 2-Ethenylcyclohexan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4), hydrogen gas (H2), palladium on carbon (Pd/C)

    Substitution: Thionyl chloride (SOCl2)

Major Products Formed:

    Oxidation: 2-vinylcyclohexanone

    Reduction: 2-ethylcyclohexan-1-ol

    Substitution: 2-vinylcyclohexyl chloride

Mechanism of Action

The mechanism of action of 2-ethenylcyclohexan-1-ol involves its interaction with various molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The vinyl group can undergo polymerization reactions, leading to the formation of complex polymeric structures .

Comparison with Similar Compounds

    2-Vinylcyclohexanone: Similar structure but with a ketone group instead of a hydroxyl group.

    2-Ethylcyclohexan-1-ol: Similar structure but with an ethyl group instead of a vinyl group.

    Cyclohexanol: Similar structure but without the vinyl group.

Uniqueness: 2-Ethenylcyclohexan-1-ol is unique due to the presence of both a vinyl group and a hydroxyl group on the cyclohexane ring. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

2-ethenylcyclohexan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O/c1-2-7-5-3-4-6-8(7)9/h2,7-9H,1,3-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEBPBNSXJDTCPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1CCCCC1O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29108-24-5
Record name 2-ethenylcyclohexan-1-ol
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